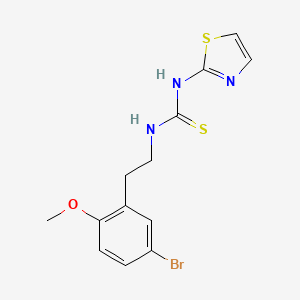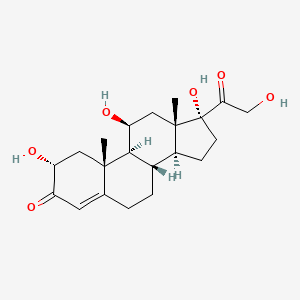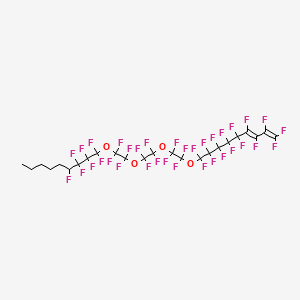
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene: is a fluorinated organic compound with the chemical formula C24H12F34O4 . This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene typically involves multiple steps, including the introduction of fluorine atoms and the formation of the diene structure. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Fluorination: Introduction of fluorine atoms using reagents such as or like .
Formation of Diene Structure: This step involves the formation of the diene structure through or .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve:
Batch Processing: Controlled addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Systems: Use of continuous flow reactors to enhance reaction efficiency and product yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as or .
Reduction: Reaction with reducing agents like or .
Substitution: Halogenation or other substitution reactions using reagents like or .
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions with oxidizing agents.
Reduction: Performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted under controlled temperatures to ensure selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of .
Wissenschaftliche Forschungsanwendungen
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in diagnostic imaging.
Industry: Utilized in the production of high-performance materials, such as and .
Wirkmechanismus
The mechanism of action of tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene involves its interaction with molecular targets and pathways. The high fluorine content allows it to:
Interact with Enzymes: Inhibit or activate enzymes by binding to their active sites.
Alter Membrane Properties: Incorporate into cell membranes, affecting their fluidity and permeability.
Modulate Signaling Pathways: Influence cellular signaling pathways by interacting with receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene can be compared with other similar compounds, such as:
Perfluorooctanoic Acid (PFOA): Another fluorinated compound with different applications and properties.
Polytetrafluoroethylene (PTFE): A widely used fluoropolymer with distinct physical and chemical characteristics.
Hexafluoropropylene (HFP): A fluorinated monomer used in the production of fluoropolymers.
Uniqueness
The uniqueness of this compound lies in its specific structure and high fluorine content, which confer unique reactivity and stability. This makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
84029-54-9 |
|---|---|
Molekularformel |
C24H12F34O4 |
Molekulargewicht |
1010.3 g/mol |
IUPAC-Name |
(3E)-1,1,2,3,4,5,5,6,6,7,7,8,8,9,9-pentadecafluoro-9-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4-heptafluorononoxy)ethoxy]ethoxy]ethoxy]nona-1,3-diene |
InChI |
InChI=1S/C24H12F34O4/c1-2-3-4-5-6(25)11(31,32)14(37,38)17(43,44)59-19(47,48)21(51,52)61-23(55,56)24(57,58)62-22(53,54)20(49,50)60-18(45,46)16(41,42)15(39,40)13(35,36)12(33,34)9(28)7(26)8(27)10(29)30/h6H,2-5H2,1H3/b9-7+ |
InChI-Schlüssel |
HFBWKQAPVODCQP-VQHVLOKHSA-N |
Isomerische SMILES |
CCCCCC(C(C(C(OC(C(OC(C(OC(C(OC(C(C(C(C(/C(=C(/C(=C(F)F)F)\F)/F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Kanonische SMILES |
CCCCCC(C(C(C(OC(C(OC(C(OC(C(OC(C(C(C(C(C(=C(C(=C(F)F)F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


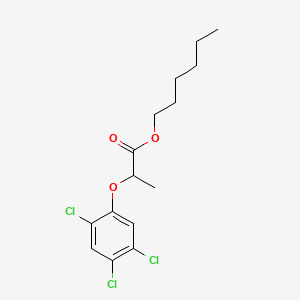
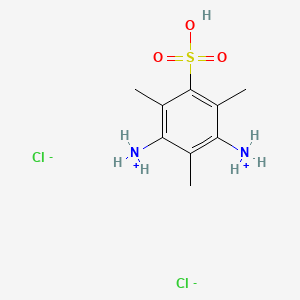
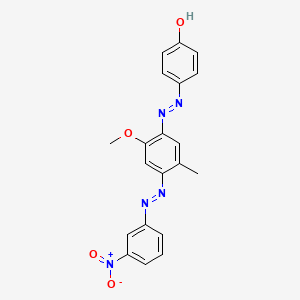
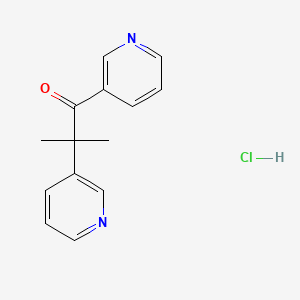
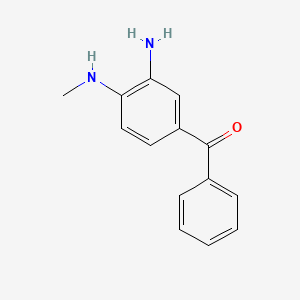

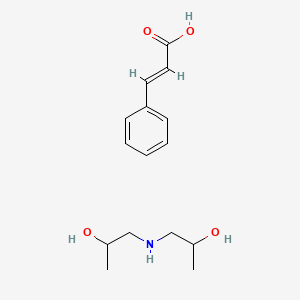
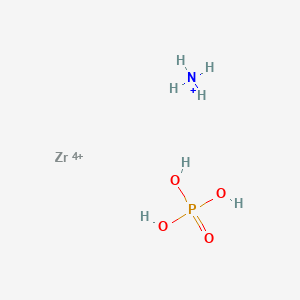
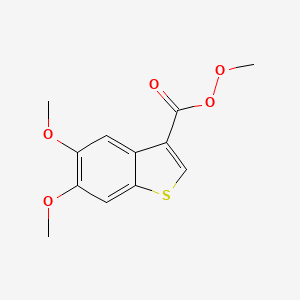

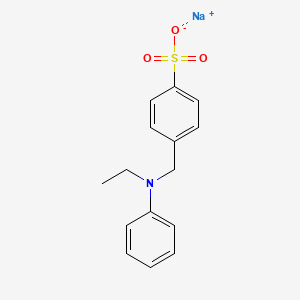
![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
